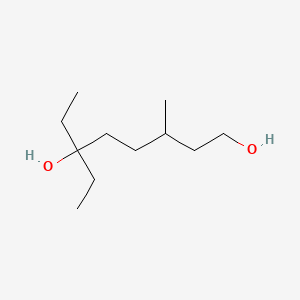
6-Ethyl-3-methyloctane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-3-methyloctane-1,6-diol is an organic compound with the molecular formula C11H24O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyloctane-1,6-diol typically involves the reaction of appropriate alkyl halides with diols under controlled conditions. One common method is the alkylation of 3-methyl-1,6-octanediol with ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-3-methyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in pyridine or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Formation of 6-ethyl-3-methyloctane-1,6-dione or 6-ethyl-3-methyloctanoic acid.
Reduction: Formation of 6-ethyl-3-methyloctane.
Substitution: Formation of 6-ethyl-3-methyloctane-1,6-dichloride or 6-ethyl-3-methyloctane-1,6-dibromide.
Applications De Recherche Scientifique
6-Ethyl-3-methyloctane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-3-methyloctane-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s branched structure may also influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
6-Ethyl-3-methyloctane-1,6-diol can be compared with other similar diols such as:
1,6-Hexanediol: A linear diol with six carbon atoms.
2-Ethyl-1,3-hexanediol: A branched diol with a similar structure but different branching.
1,8-Octanediol: A linear diol with eight carbon atoms.
Uniqueness
The unique structural feature of this compound is its specific branching pattern, which can influence its physical and chemical properties, making it distinct from other diols.
Propriétés
Numéro CAS |
26330-63-2 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
6-ethyl-3-methyloctane-1,6-diol |
InChI |
InChI=1S/C11H24O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h10,12-13H,4-9H2,1-3H3 |
Clé InChI |
CVEQHDJQWCRLHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCC(C)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















